1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H30F2N4O3S and its molecular weight is 528.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CGRP Receptor Antagonism
A significant application of a similar compound, specifically (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This application is highlighted in its convergent, stereoselective, and economical synthesis, emphasizing its potential in pharmaceutical development (Cann et al., 2012).
Antibacterial Properties
Another compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), exhibits broad antibacterial properties and has been studied for potential use in treating systemic infections. Its toxicological and pharmacokinetic profiles suggest suitability for this application (Goueffon et al., 1981).
Synthesis of Functionalized Triazoloquinoline
The synthesis of functionalized 7-chloro-1,2,4-triazolo[4,3-a]quinoline, through transformations of 6-chloro-2-hydrazinoquinoline, leads to the creation of compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria. This synthesis route illustrates the chemical versatility and potential pharmaceutical applications of such quinoline derivatives (Hassanin et al., 2007).
Photostability Studies
Research on the photochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin) provides insights into the photostability of quinoline compounds. This study contributes to understanding the stability of these compounds under various environmental conditions, which is crucial for their practical applications (Mella et al., 2001).
Properties
IUPAC Name |
1-[2-[(2,5-difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F2N4O3S/c1-2-3-4-11-33-26(36)21-7-5-18(25(35)32-12-9-17(10-13-32)24(30)34)15-23(21)31-27(33)37-16-19-14-20(28)6-8-22(19)29/h5-8,14-15,17H,2-4,9-13,16H2,1H3,(H2,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLABOPHYGGAXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.